SF₅ vs. CF₃ Electronic Withdrawal: Hammett σ_I and σ_p Constants in Benzaldehyde Systems
The SF₅ group in 4-(pentafluorosulfanyl)benzaldehyde exerts a stronger inductive electron-withdrawing effect than the CF₃ group in 4-(trifluoromethyl)benzaldehyde. The Hammett inductive constant for SF₅ is σ_I = 0.55, compared to σ_I = 0.39 for CF₃, representing a 41% greater inductive withdrawal [1]. This difference directly affects the electrophilicity of the aldehyde carbonyl, as corroborated by IR carbonyl stretching frequency correlations with σ⁺ constants in substituted benzaldehydes [2].
| Evidence Dimension | Inductive electron-withdrawing power (Hammett σ_I) |
|---|---|
| Target Compound Data | σ_I = 0.55 (SF₅ substituent) |
| Comparator Or Baseline | σ_I = 0.39 (CF₃ substituent) |
| Quantified Difference | Δσ_I = +0.16 (41% greater inductive withdrawal) |
| Conditions | Literature consensus values; validated in multiple Hammett correlation studies |
Why This Matters
The enhanced electrophilicity of the aldehyde governs reactivity in nucleophilic additions and condensations, making SF₅-benzaldehyde a superior electrophilic partner when faster kinetics or altered reaction selectivity are desired.
- [1] Joliton, A.; Carreira, E. M. Ir-Catalyzed Preparation of SF₅-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. Org. Lett. 2013, 15 (20), 5147–5149. View Source
- [2] Berthelot, M.; Laurence, C.; Luçon, M.; Rossignol, C.; Tchoubar, B. IR Studies in the Substituted Benzaldehyde Series Provide a New Definition of Sigma-Plus Constants of Ionic Substituents. J. Mol. Struct. 2003, 651–653, 215–222. View Source
